molecular formula C5H6BrNO B2789778 5-Bromo-2-ethyl-1,3-oxazole CAS No. 1391740-26-3

5-Bromo-2-ethyl-1,3-oxazole

Cat. No.: B2789778
CAS No.: 1391740-26-3
M. Wt: 176.013
InChI Key: RCUVLGKNYLMLEL-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-1,3-oxazole: is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position makes this compound particularly interesting for various chemical and biological applications.

Safety and Hazards

While specific safety and hazard information for 5-Bromo-2-ethyl-1,3-oxazole is not available, general safety measures for handling oxazoles include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions in the research of oxazoles, including 5-Bromo-2-ethyl-1,3-oxazole, involve the development of new eco-friendly synthetic strategies . It is also important to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetophenone with ethylamine under acidic conditions to form the oxazole ring. The reaction is usually carried out in a solvent like ethanol or methanol, and the temperature is maintained around 60-80°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-ethyl-1,3-oxazole can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The oxazole ring can undergo reduction to form oxazolines or oxazolidines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of 5-substituted-2-ethyl-1,3-oxazole derivatives.

    Oxidation: Formation of this compound-4-carboxylic acid or this compound-4-aldehyde.

    Reduction: Formation of 5-bromo-2-ethyl-1,3-oxazoline or 5-bromo-2-ethyl-1,3-oxazolidine.

Scientific Research Applications

Chemistry: 5-Bromo-2-ethyl-1,3-oxazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with various biological targets. It is also used in the development of new antimicrobial and anticancer agents.

Medicine: this compound derivatives have shown potential as therapeutic agents. They are being investigated for their anti-inflammatory, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for chemical reactions.

Comparison with Similar Compounds

    2-Ethyl-1,3-oxazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Chloro-2-ethyl-1,3-oxazole: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and biological activity.

    5-Bromo-2-methyl-1,3-oxazole: Similar structure but with a methyl group instead of an ethyl group, which affects its physical and chemical properties.

Uniqueness: 5-Bromo-2-ethyl-1,3-oxazole is unique due to the presence of both the bromine atom and the ethyl group. This combination enhances its reactivity in chemical reactions and its potential biological activity. The bromine atom makes it a versatile intermediate for further functionalization, while the ethyl group provides additional steric and electronic effects.

Properties

IUPAC Name

5-bromo-2-ethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUVLGKNYLMLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391740-26-3
Record name 5-bromo-2-ethyl-1,3-oxazole
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